molecular formula C12H17NO2*HCl B613229 Bzl,ME-L-ala-ome hcl CAS No. 175853-53-9

Bzl,ME-L-ala-ome hcl

Cat. No.: B613229
CAS No.: 175853-53-9
M. Wt: 207,27*36,45 g/mole
InChI Key:
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Description

Nα-Benzyl-Nα-methyl-L-alanine methyl ester hydrochloride is a chemical compound with the molecular formula C12H17NO2·HCl. It is a white crystalline powder with a melting point of 139-148°C . This compound is known for its high purity (≥ 99%) and is often used in various scientific research applications .

Scientific Research Applications

Nα-Benzyl-Nα-methyl-L-alanine methyl ester hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Bzl,ME-L-ala-ome hcl, also known as methyl (2S)-2-[benzyl(methyl)amino]propanoate hydrochloride, is a complex compound used in various biochemical applications It’s often used in proteomics research , suggesting that it may interact with proteins or peptides in the body.

Mode of Action

It’s known to be a versatile reagent commonly used in solution phase peptide synthesis . This suggests that it may interact with its targets by participating in the formation of peptide bonds, which are crucial for the structure and function of proteins.

Preparation Methods

The synthesis of Nα-Benzyl-Nα-methyl-L-alanine methyl ester hydrochloride typically involves solution phase peptide synthesis. This method includes the coupling of N-Boc-protected alanine to glycine methyl ester, followed by the removal of the Nα-terminal protection using a trifluoroacetic acid and dichloromethane solution . The resulting dipeptide methyl ester is then coupled to Boc-O-benzyl-L-tyrosine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nα-Benzyl-Nα-methyl-L-alanine methyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Nα-Benzyl-Nα-methyl-L-alanine methyl ester hydrochloride can be compared with other similar compounds such as:

    Nα-Benzyl-L-alanine methyl ester hydrochloride: This compound has a similar structure but lacks the methyl group on the nitrogen atom.

    Nα-Methyl-L-alanine methyl ester hydrochloride: This compound lacks the benzyl group on the nitrogen atom.

The uniqueness of Nα-Benzyl-Nα-methyl-L-alanine methyl ester hydrochloride lies in its specific combination of benzyl and methyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

methyl (2S)-2-[benzyl(methyl)amino]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-10(12(14)15-3)13(2)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBCEVICCCLGHO-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N(C)CC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)N(C)CC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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